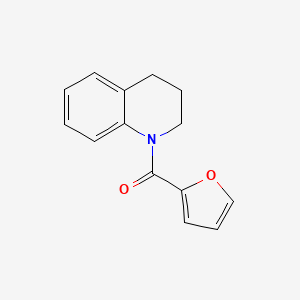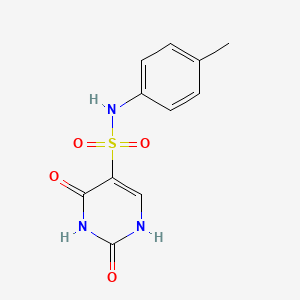
N-(3-methoxyphenyl)-N'-(4-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiourea derivatives involves condensation reactions between isothiocyanates and amines. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was achieved through the reaction of 4-methoxyphenyl isothiocyanate with pyridine-3-ylmethylamine, followed by characterization using FT-IR, NMR, and mass spectrometry (Mushtaque et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives has been elucidated using various spectroscopic techniques and quantum chemical calculations. The structure of these compounds typically displays syn-anti-configuration around the sulfur atom, contributing to their stability and reactivity (Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives engage in a range of chemical reactions, reflecting their versatile reactivity. For instance, they can undergo oxidative cyclization, forming complex structures with metal ions, as seen in the synthesis of copper(II) complexes from N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea derivatives (Tadjarodi et al., 2007).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are significantly influenced by their molecular structure. X-ray crystallography has provided insights into the crystalline forms of these compounds, revealing their stable configurations and intermolecular interactions (Abosadiya et al., 2015).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including their reactivity with DNA, cytotoxicity, and potential for forming complexes with metal ions, have been extensively studied. These compounds exhibit notable binding affinity towards DNA and show varying degrees of cytotoxicity against different cancer cell lines, highlighting their potential in medicinal chemistry (Mushtaque et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A derivative of this compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and characterized using various spectroscopic techniques. It was found to adopt a syn-anti-configuration around the sulfur atom and showed notable stability (Mushtaque et al., 2016).
DNA Binding and Cytotoxicity
- The compound was studied for DNA binding, revealing a high binding constant with DNA. Additionally, cytotoxic nature was assessed using MTT-assay against MCF-7 cell line, indicating potential applications in cancer research (Mushtaque et al., 2016).
Structural Studies
- Another study focused on structural characterization of a copper(II) complex containing oxidative cyclization of a similar derivative. This research provided insights into the coordination chemistry of thiourea derivatives (Tadjarodi et al., 2007).
Anticancer Studies
- Thiourea derivatives, including ones similar to N-(3-methoxyphenyl)-N'-(4-pyridinylmethyl)thiourea, have been investigated for their anticancer properties. They demonstrated significant in vitro antiproliferative activity against various human cancer cell lines (Parmar et al., 2021).
Theoretical and Experimental Investigations
- Theoretical investigations, including Density Functional Theory (DFT) calculations, have been conducted on thiourea derivatives. These studies assist in understanding the electronic properties and potential reactivity of these compounds (Raza et al., 2022).
Biological Applications
- These derivatives have been explored for their biological activities, including antimicrobial properties and potential as drugs for treating various human diseases (Lapasam & Kollipara, 2020).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-4-2-3-12(9-13)17-14(19)16-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFXNWLXRIATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)
![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)
![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)